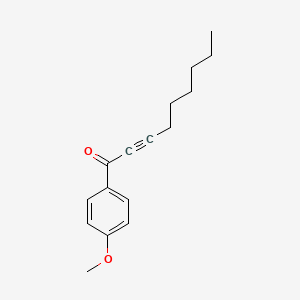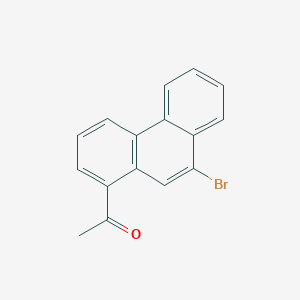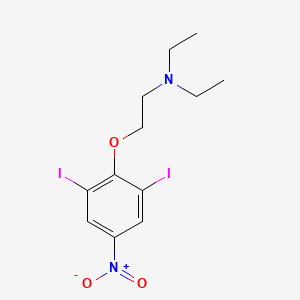
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine: is a complex organic compound characterized by the presence of iodine, nitro, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-diiodo-4-nitrophenol.
Ether Formation: The phenol group is then reacted with diethylamine to form the desired ether linkage.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted products.
Applications De Recherche Scientifique
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its iodine and nitro functionalities which can interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mécanisme D'action
The mechanism of action of 2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms can form halogen bonds, while the nitro group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diiodo-4-nitrophenol: Shares the diiodo and nitro functionalities but lacks the ether and amine groups.
2,6-Diiodo-4-nitroanisole: Similar structure but with a methoxy group instead of the diethylamine group.
2,6-Diiodo-4-nitrophenyl acetate: Contains an acetate group instead of the diethylamine group.
Uniqueness
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine is unique due to the combination of its ether linkage and diethylamine group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
500888-38-0 |
|---|---|
Formule moléculaire |
C12H16I2N2O3 |
Poids moléculaire |
490.08 g/mol |
Nom IUPAC |
2-(2,6-diiodo-4-nitrophenoxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C12H16I2N2O3/c1-3-15(4-2)5-6-19-12-10(13)7-9(16(17)18)8-11(12)14/h7-8H,3-6H2,1-2H3 |
Clé InChI |
MUMQVDOLWUGPNB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1I)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
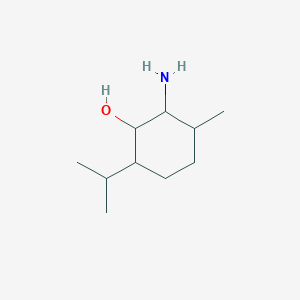
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
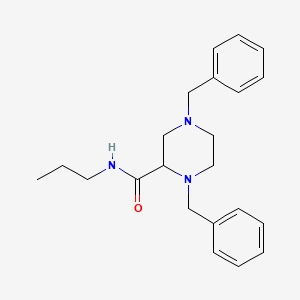
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
